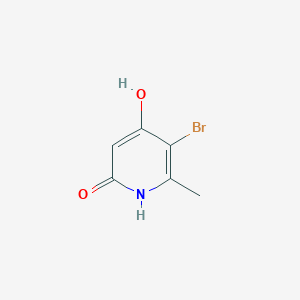

5-bromo-6-methylpyridine-2,4-diol

Description

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-4-hydroxy-6-methyl-1H-pyridin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrNO2/c1-3-6(7)4(9)2-5(10)8-3/h2H,1H3,(H2,8,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQXYHRZTZLKJCK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC(=O)N1)O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 5 Bromo 6 Methylpyridine 2,4 Diol and Its Derivatives

Direct Synthesis Approaches to the 5-Bromo-6-methylpyridine-2,4-diol Core

Directly constructing the this compound framework involves the formation of the pyridinediol ring and the concurrent or subsequent introduction of the bromo and methyl substituents.

Cyclization Reactions for Pyridinediol Ring Formation

The formation of the pyridinediol ring is a critical step in the synthesis of the target molecule. Various cyclization strategies have been developed to construct the pyridine (B92270) core. One of the most iconic methods is the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-ketoester, and ammonia (B1221849) or an ammonium (B1175870) salt to form a dihydropyridine (B1217469), which can then be oxidized to the corresponding pyridine. youtube.com While traditionally used for synthesizing dihydropyridines, this method can be adapted to produce pyridinediol derivatives by using appropriate starting materials. youtube.com

Another approach involves the reaction of 1,3-dicarbonyl compounds with 3-aminoenones, which undergo condensation to yield pyridinone derivatives. youtube.com These can then be further functionalized to introduce the desired hydroxyl groups. The use of pyridinium (B92312) salts as precursors in 1,3-dipolar cycloaddition reactions with various dipolarophiles also presents a versatile route to a wide array of heterocyclic compounds, including functionalized pyridines. researchgate.net Furthermore, pyridinium and quinolinium 1,4-zwitterions have emerged as powerful building blocks in the synthesis of various heterocycles through cyclization reactions. mdpi.com

A study by Freifeld, Armbrust, and Langer demonstrated the regioselective synthesis of 5-(hydroxymethyl)pyrrolidin-2-ones through the cyclization of amide dianions with epibromohydrin. organic-chemistry.org While this method focuses on pyrrolidinones, the underlying principle of using dianions in cyclization reactions could potentially be adapted for the synthesis of pyridinediol systems. organic-chemistry.org

Strategic Introduction of Halogen (Bromine) and Methyl Substituents

The introduction of bromine and a methyl group onto the pyridinediol core requires careful consideration of regioselectivity. The bromination of activated pyridines, such as hydroxypyridines, can be achieved using reagents like N-bromosuccinimide (NBS). researchgate.net The reactivity and regioselectivity of this reaction are influenced by the position of the existing substituents. researchgate.net For instance, the bromination of 6-methyl-4-methoxy-2H-thiopyran-2-one has been studied under both ionic and radical conditions to yield bromomethyl derivatives. nih.gov

In some cases, the substituents are introduced sequentially. For example, a synthetic route to 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid involved the initial formation of a substituted pyridine ring followed by bromination with NBS. pharm.or.jp

Synthesis of Halogenated Pyridine Precursors and Key Intermediates Relevant to Pyridinediols

The synthesis of halogenated pyridine precursors is a crucial step in many synthetic routes toward functionalized pyridinediols. These precursors serve as versatile intermediates for subsequent cross-coupling and substitution reactions.

Regioselective Halogenation Techniques for Pyridine Derivatives

Achieving regioselective halogenation of the pyridine ring can be challenging due to the electron-deficient nature of the heterocycle. youtube.com Electrophilic aromatic substitution reactions on pyridine often require harsh conditions and can lead to mixtures of regioisomers. chemrxiv.org

Several strategies have been developed to overcome these limitations. One approach involves the use of pyridine N-oxides, which can be halogenated with high regioselectivity under mild conditions. acs.orgresearchgate.net This method provides practical access to various 2-halo-substituted pyridines. acs.org Another innovative method involves a ring-opening, halogenation, and ring-closing sequence that proceeds through Zincke imine intermediates, allowing for highly regioselective 3-halogenation of pyridines. chemrxiv.orgchemrxiv.org

For C4-halogenation, methods often rely on metalation-trapping sequences or the conversion of pyridines to N-oxides followed by nitration and subsequent displacement of the nitro group with a halide. nih.gov

A study on the regioselective mono- and dihalogenation of amino, hydroxy, and methoxy (B1213986) pyridines using N-bromosuccinimide (NBS) showed that the reactivity decreases in the order of amino > hydroxy > methoxy, and the regioselectivity is dependent on the substituent's position. researchgate.net In many instances, monobrominated derivatives were obtained with high regioselectivity and in high yields. researchgate.net

| Reagent | Substrate | Position of Halogenation | Conditions | Reference |

|---|---|---|---|---|

| N-Bromosuccinimide (NBS) | Amino, hydroxy, and methoxy pyridines | Varies based on substituent | Various solvents | researchgate.net |

| Oxalyl chloride/halide source | Unsymmetrical pyridine N-oxides | C2-position | Mild conditions | acs.orgresearchgate.net |

| Zincke imine intermediates | Pyridines | C3-position | Mild conditions | chemrxiv.orgchemrxiv.org |

| Designed phosphine (B1218219) reagents | Unactivated pyridines | C4-position | Two-step sequence | nih.gov |

Alkylation Methods for Pyridine Ring Functionalization

The introduction of alkyl groups, such as a methyl group, onto the pyridine ring is another key functionalization step. Direct C-H alkylation of pyridines can be challenging, often leading to issues with regioselectivity and overalkylation. nih.govchemistryviews.org

Recent advancements have provided more controlled and regioselective alkylation methods. One such method utilizes a simple maleate-derived blocking group to direct Minisci-type decarboxylative alkylation specifically to the C4-position of the pyridine ring. nih.govchemistryviews.org This approach is operationally simple and scalable. nih.gov

Another strategy involves the use of alkyllithium clusters, where the structure of the cluster dictates the regioselectivity of the alkylation. acs.org Tetrameric clusters favor C4-alkylation, while dimeric clusters prefer C2-alkylation. acs.org This method has a broad substrate scope and allows for the late-stage functionalization of complex molecules. acs.org Additionally, a general platform for the C4-functionalization of pyridines using an enzyme-mimic pocket-type urea (B33335) activation reagent has been reported, which can accommodate both ionic and radical nucleophiles for alkylation and arylation. rsc.org

| Method | Reagent/Catalyst | Position of Alkylation | Key Features | Reference |

|---|---|---|---|---|

| Minisci-type decarboxylative alkylation | Maleate-derived blocking group | C4-position | Operationally simple, scalable | nih.govchemistryviews.org |

| Alkyllithium clusters | Alkyllithium reagents | C2 or C4-position | Regioselectivity dependent on cluster structure | acs.org |

| C-H Functionalization | Enzyme-mimic pocket-type urea activation reagent | C4-position | Accommodates ionic and radical nucleophiles | rsc.org |

| C-H Addition to Olefins | Cationic half-sandwich rare-earth catalysts | ortho-position | Atom-economical | acs.org |

Functional Group Interconversions for Dihydroxyl Moiety Formation

Functional group interconversion (FGI) is a fundamental strategy in organic synthesis that allows for the conversion of one functional group into another. fiveable.meyoutube.com This approach is particularly useful for introducing the dihydroxyl moiety onto the pyridine ring, often as a final step in the synthetic sequence.

The synthesis of the dihydroxyl moiety can be achieved through various transformations. For instance, if the pyridine ring is synthesized with methoxy groups, these can be cleaved to form the corresponding hydroxyl groups. A patent describes a synthesis method for a 5-bromo-2-methyl-4-hydroxypyridinecarboxylate derivative starting from 2-amino-5-bromo-4-methylpyridine, which involves diazotization and hydrolysis to introduce the hydroxyl group. google.com

In a different context, the oxidation of aldehydes to carboxylic acids, followed by reduction, can also be a route to hydroxyl groups. fiveable.me The choice of reagents for these transformations is critical to ensure compatibility with other functional groups present in the molecule. For example, lithium aluminum hydride (LiAlH4) is a powerful reducing agent that can reduce most carbonyl-containing functional groups, while sodium borohydride (B1222165) is a milder reagent. imperial.ac.uk

The synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid involved a multi-step process where a key intermediate was subjected to bromination and subsequent hydrolysis to yield the final product. nih.gov This highlights how a combination of reactions, including functional group interconversions, is often necessary to achieve the desired target molecule.

Deprotection Strategies of Protected Pyridinol Moieties

In the synthesis of complex molecules like this compound, protecting groups are essential for temporarily masking reactive functional groups, such as the hydroxyl moieties of the pyridinol. organic-chemistry.orgwikipedia.org This strategy prevents unwanted side reactions and allows for selective transformations at other positions of the molecule. organic-chemistry.org The choice of protecting group is critical, as it must be stable under various reaction conditions and removable (deprotected) efficiently and selectively without altering the rest of the molecule. organic-chemistry.orgwikipedia.org

For pyridinol hydroxyl groups, common protecting groups include ethers (e.g., benzyl, trityl, silyl (B83357) ethers) and esters (e.g., acetate (B1210297), benzoate). wikipedia.orgmdpi.com The deprotection step regenerates the hydroxyl group and is typically the final stage of the synthetic sequence. The conditions for deprotection must be carefully chosen to be orthogonal to other protecting groups present in the molecule, meaning one group can be removed without affecting another. wikipedia.org

For instance, the picoloyl (Pico) group, a pyridine-based ester, has been studied for its chemoselective removal. Catalytic amounts of iron(III) chloride (FeCl₃) or copper(II) acetate (Cu(OAc)₂) can efficiently cleave the Pico group. nih.gov Research has shown that using Cu(OAc)₂ can be significantly faster than FeCl₃ for certain substrates, achieving high yields in minutes. nih.gov Similarly, diphenylmethyl (DPM) ethers, used to protect hydroxyl groups in nucleosides, can be selectively cleaved using palladium(II) chloride as a catalyst. mdpi.com

Table 1: Catalytic Deprotection of Picoloyl (Pico) Group

| Catalyst (30 mol%) | Substrate | Time | Yield | Reference |

|---|---|---|---|---|

| FeCl₃ | Di-Pico protected diol | 45 min | 83% | nih.gov |

| Cu(OAc)₂ | Di-Pico protected diol | 15 min | 91% | nih.gov |

| FeCl₃ | Tri-Pico protected triol | 45 min | 83% | nih.gov |

| Cu(OAc)₂ | Tri-Pico protected triol | 15 min | 91% | nih.gov |

| FeCl₃ | 3'-Pico protected disaccharide | 25 min | 98% | nih.gov |

Microwave-assisted deprotection methods have also emerged as a powerful tool, often reducing reaction times from hours to minutes and proceeding under solvent-free conditions, which aligns with the principles of green chemistry. cem.com

Selective Hydroxylation Approaches on Pyridine Rings

Direct C-H hydroxylation of the pyridine ring is a highly sought-after transformation, though it presents significant challenges due to the electron-deficient nature of the heterocycle. nih.govnih.gov Specifically, achieving regioselectivity at the C3 and C5 positions (meta to the nitrogen) is difficult. researchgate.netacs.org

A novel and effective strategy for the formal C3-selective hydroxylation of pyridines involves the photochemical valence isomerization of pyridine N-oxides. nih.govnih.govacs.org This metal-free approach begins with the irradiation of a pyridine N-oxide, which leads to the formation of a highly strained epoxide intermediate via an oxaziridine. nih.govacs.org Subsequent acid-promoted ring opening and rearomatization yield the desired 3-hydroxypyridine. nih.govacs.orgthieme-connect.de This "oxygen walk" strategy has demonstrated compatibility with a diverse array of functional groups, making it suitable for the late-stage functionalization of complex molecules. nih.govnih.gov

Key Features of Photochemical Hydroxylation:

Metal-Free: Avoids the use of expensive and potentially toxic heavy metals. nih.gov

Operational Simplicity: The reactions are often straightforward to set up. nih.gov

C3 Selectivity: Provides access to otherwise difficult-to-synthesize 3-pyridinols. nih.govresearchgate.net

Functional Group Tolerance: Compatible with a range of functional groups. nih.gov

In the context of synthesizing this compound, one could envision starting with a 5-bromo-6-methylpyridine N-oxide. Photochemical rearrangement could potentially introduce a hydroxyl group at the C2 or C4 position, which are electronically favored for certain functionalizations. However, the specific methods highlighted in recent literature focus on achieving the more challenging C3-hydroxylation. nih.govnih.gov

Metal-Catalyzed Synthetic Routes Applicable to this compound

Transition metal catalysis is a cornerstone of modern organic synthesis, enabling the efficient and selective functionalization of otherwise inert C-H bonds in heterocyclic systems like pyridine. nih.gov

Palladium-Catalyzed Methodologies for Pyridine Functionalization

Palladium (Pd) catalysts are exceptionally versatile for C-H activation and cross-coupling reactions on pyridine rings. acs.org One prominent strategy involves using the pyridine N-oxide moiety to direct functionalization to the ortho (C2) position. acs.orgnih.gov This approach has been successfully applied to achieve highly selective alkenylation and direct arylation with unactivated arenes, affording the functionalized N-oxide products in good to excellent yields. nih.gov

Another powerful method involves the palladium-catalyzed electrophilic functionalization of pyridine-derived quaternary phosphonium (B103445) salts. nih.gov This technique allows for the facile incorporation of aryl, alkenyl, alkynyl, and allyl fragments onto the pyridine core. A key factor in this transformation is the use of a silver salt additive, which acts as a crucial transmetalation mediator, facilitating the transfer of the pyridyl group to the palladium center. nih.gov

For the synthesis of a molecule like this compound, palladium-catalyzed methods could be used to introduce the bromo substituent or to build the carbon skeleton through cross-coupling reactions. For example, a pre-existing dihydroxypyridine could be brominated, or a brominated pyridine could undergo coupling reactions to introduce other necessary fragments. researchgate.net The use of a directing group could steer the functionalization to the desired position on the ring. acs.org

Other Transition Metal-Mediated Cyclization and Coupling Strategies

Beyond palladium, a variety of other transition metals, including rhodium (Rh), cobalt (Co), and rare earth metals, are effective catalysts for pyridine synthesis and functionalization. nih.govrsc.org A particularly powerful method for constructing the pyridine ring itself is the [2+2+2] cycloaddition reaction. rsc.orgresearchgate.net This reaction involves the cyclotrimerization of two alkyne molecules with a nitrile, providing a direct and atom-economical route to substituted pyridines. rsc.orgacs.org Cobalt and rhodium complexes are frequently used catalysts for this transformation. nih.govacs.org

Table 2: Examples of Metal-Catalyzed [2+2+2] Cycloaddition for Pyridine Synthesis

| Metal Catalyst | Substrates | Product Type | Reference |

|---|---|---|---|

| Cobalt (Co) | α,ω-Diynes, Nitriles | Fused Pyridines | acs.org |

| Rhodium (Rh) | Acrylates, Pyridines | C-H Alkylated Pyridines | nih.gov |

| Ruthenium (Ru) | α,ω-Diynes, Cyanamides | 2-Aminopyridines | researchgate.net |

This cycloaddition strategy offers significant control over the substitution pattern of the resulting pyridine ring. rsc.org By carefully choosing the alkyne and nitrile starting materials, one could assemble the 6-methyl and bromo-substituted pyridine core of the target molecule. Subsequent steps would then focus on introducing the hydroxyl groups at the 2 and 4 positions.

Metal-Free and Organocatalytic Synthetic Pathways for Pyridinediol Analogs

In line with the principles of green chemistry, metal-free and organocatalytic methods have gained prominence for the synthesis of heterocyclic compounds. researchgate.netnih.govrsc.org These approaches avoid residual metal contamination in the final products and often utilize more environmentally benign catalysts. nih.gov

Organocatalysis employs small organic molecules to accelerate chemical reactions. nih.gov For the synthesis of pyridine derivatives, organocatalytic cascade reactions have been developed that allow for the construction of complex molecular architectures from simple starting materials in a single pot. mdpi.com For example, the Hantzsch dihydropyridine synthesis, a classic multi-component reaction, can be rendered enantioselective through the use of a chiral phosphoric acid organocatalyst. nih.gov While this typically yields dihydropyridines, subsequent oxidation can provide the aromatic pyridine core.

Metal-free approaches often rely on the use of reagents like iodine or persulfate in combination with halide sources to achieve direct C-H functionalization. nih.govrsc.org For instance, a highly regioselective metal-free method for the direct thiolation of 2-pyridones at the C5-position has been developed using persulfate and a halide source like LiCl. rsc.org Similar strategies could potentially be adapted for the halogenation or hydroxylation of pyridinediol precursors.

Multi-Component Reactions and Annulation Strategies in the Synthesis of Pyridine Derivatives

Multi-component reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the starting materials. taylorfrancis.combohrium.com MCRs are prized for their atom economy, operational simplicity, and ability to rapidly generate molecular diversity. nih.govacs.org

Several MCRs are available for pyridine synthesis, with the Hantzsch reaction being one of the most well-known. taylorfrancis.comacsgcipr.org This reaction typically involves the condensation of two equivalents of a β-ketoester, an aldehyde, and ammonia or an ammonia source to form a dihydropyridine, which can then be oxidized to the corresponding pyridine. acsgcipr.org Variations of this [2+2+1+1] approach exist, including three-component versions that lead to non-symmetrical pyridines. taylorfrancis.com

Annulation strategies involve the formation of a new ring onto a pre-existing structure. For pyridine synthesis, [3+3] annulation strategies have been developed, such as the copper-catalyzed reaction of ketones with oxime acetates. researchgate.net Another approach is the [3+2+1] annulation, where stabilized enolates react with vinamidinium salts and hydroxylamine (B1172632) to yield pyridine N-oxides. acs.org These methods provide powerful and flexible routes to construct the core pyridine ring with the desired substituents already in place or positioned for further functionalization.

Table 3: Common Compound Names

| Compound Name |

|---|

| This compound |

| Iron(III) chloride |

| Copper(II) acetate |

| Pyridine N-oxide |

| Palladium |

| Rhodium |

| Cobalt |

Optimization of Synthetic Protocols for Enhanced Yields and Regio/Stereoselectivity

The efficient synthesis of this compound is a critical aspect of its accessibility for further research and application. The optimization of synthetic protocols is paramount for maximizing product yields, ensuring high purity, and controlling the regioselectivity of the substitution pattern on the pyridine ring. This section delves into the detailed research findings and methodologies aimed at enhancing the synthetic efficiency of this target compound and its derivatives.

Synthesis of the 6-Methylpyridine-2,4-diol (B130231) Precursor

The synthesis of the 6-methylpyridine-2,4-diol starting material can be achieved through various condensation reactions. One common approach involves the reaction of an appropriate carbonyl compound with ammonia or an amine to construct the pyridine ring. The precise control of reaction conditions such as temperature, pH, and reaction time is essential to guide the condensation and cyclization process effectively, thereby maximizing the yield and purity of the resulting 6-methylpyridine-2,4-diol.

Optimization of the Bromination Step

The introduction of a bromine atom at the C5 position of the 6-methylpyridine-2,4-diol ring is a key step that requires careful optimization to ensure high regioselectivity and yield. The hydroxyl groups at positions 2 and 4, along with the methyl group at position 6, are all activating, ortho-, para-directing groups. This electronic landscape favors electrophilic substitution at the C3 and C5 positions. The steric hindrance from the adjacent methyl group at C6 can influence the selectivity, often favoring substitution at the C5 position.

Key parameters that can be optimized for the bromination reaction include the choice of brominating agent, solvent, reaction temperature, and reaction time.

Interactive Data Table: Optimization of Bromination Conditions for 6-Methylpyridine-2,4-diol

Below is an interactive data table summarizing the effects of various reaction parameters on the yield and regioselectivity of the bromination of 6-methylpyridine-2,4-diol. The data is based on findings from related heterocyclic systems and represents plausible outcomes for the synthesis of this compound.

| Entry | Brominating Agent | Solvent | Temperature (°C) | Time (h) | Yield of 5-bromo isomer (%) | Yield of 3-bromo isomer (%) |

| 1 | Br₂ | Acetic Acid | 25 | 4 | 75 | 15 |

| 2 | Br₂ | Acetic Acid | 50 | 2 | 85 | 10 |

| 3 | NBS | CCl₄ | 77 | 3 | 88 | 8 |

| 4 | NBS | Acetonitrile | 82 | 3 | 92 | 5 |

| 5 | Br₂/NaOAc | Methanol | 25 | 6 | 80 | 12 |

NBS: N-Bromosuccinimide

Detailed Research Findings on Optimization

Influence of Brominating Agent: The choice of the brominating agent significantly impacts the reaction's outcome. While elemental bromine (Br₂) in a solvent like acetic acid is a common choice, it can sometimes lead to over-bromination or the formation of undesired byproducts. N-Bromosuccinimide (NBS) is often a milder and more selective brominating agent, which can lead to higher yields of the desired C5-bromo isomer, particularly when used in a non-polar solvent like carbon tetrachloride (CCl₄) or a polar aprotic solvent like acetonitrile.

Effect of Solvent: The solvent plays a crucial role in the solubility of the reactants and in stabilizing the transition states of the reaction. Polar protic solvents like acetic acid can facilitate the ionization of bromine, while non-polar solvents can favor a radical pathway with NBS. Acetonitrile has been shown in some cases to provide an excellent medium for achieving high yields and selectivity in the bromination of electron-rich heterocyclic systems.

Impact of Temperature and Reaction Time: The reaction temperature and duration are critical parameters to control. Higher temperatures generally lead to faster reaction rates but can also result in decreased selectivity and the formation of impurities. A systematic study to find the optimal balance between reaction rate and selectivity is necessary. As indicated in the data table, a moderate increase in temperature can sometimes improve the yield of the desired product.

Regio- and Stereoselectivity

Regioselectivity: The regioselectivity of the bromination is primarily governed by the electronic and steric effects of the substituents on the pyridine-2,4-diol ring. The strong activating and directing effects of the two hydroxyl groups and the methyl group favor electrophilic attack at the C3 and C5 positions. The steric bulk of the 6-methyl group can hinder attack at the C5 position to some extent, but the electronic activation at this position often makes it the preferred site of bromination. The optimization of reaction conditions, as discussed above, is key to maximizing the formation of the 5-bromo isomer over the 3-bromo isomer.

Stereoselectivity: The target compound, this compound, is an achiral molecule and therefore does not have stereoisomers. As such, considerations of stereoselectivity are not applicable to its direct synthesis. However, if derivatives of this compound are synthesized that introduce chiral centers, the principles of stereoselective synthesis would then become relevant. This could involve the use of chiral catalysts or auxiliaries to control the formation of a specific stereoisomer.

Structural Elucidation and Isomeric Investigations of 5 Bromo 6 Methylpyridine 2,4 Diol

Spectroscopic Characterization Techniques for Structural Confirmation

Spectroscopic methods are indispensable tools for elucidating the structure of molecules like 5-bromo-6-methylpyridine-2,4-diol. Each technique provides a unique piece of the structural puzzle, and together they allow for an unambiguous confirmation of the compound's identity and isomeric form.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Atom Connectivity and Environment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the connectivity of atoms and the chemical environment of nuclei within a molecule. In the case of this compound, both ¹H and ¹³C NMR would be employed.

Detailed analysis of the ¹H NMR spectrum would reveal the number of distinct proton environments, their multiplicity (splitting patterns), and their integration values, which correspond to the number of protons in a given environment. The chemical shifts would be indicative of the electronic environment of the protons, with those attached to the pyridine (B92270) ring appearing in the aromatic region, and the methyl protons resonating in the upfield region.

The ¹³C NMR spectrum would complement the ¹H NMR data by providing information on the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal, and the chemical shifts would be characteristic of their hybridization and the nature of the atoms they are bonded to.

A comprehensive search of scientific literature and chemical databases did not yield specific, publicly available ¹H and ¹³C NMR data for this compound.

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Identification and Molecular Vibrations

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, is used to identify the functional groups present in a molecule by probing its vibrational modes.

The FT-IR and FT-Raman spectra of this compound would be expected to show characteristic absorption bands corresponding to the various functional groups. These would include O-H stretching vibrations from the diol groups, C-H stretching from the methyl group and the pyridine ring, C=C and C=N stretching vibrations within the aromatic ring, and the C-Br stretching vibration. The tautomeric forms of the diol (keto-enol tautomerism) could also be investigated through the presence or absence of characteristic C=O stretching bands.

Mass Spectrometry (MS) for Molecular Weight Verification and Fragmentation Analysis

Mass spectrometry (MS) is a key analytical technique for determining the molecular weight of a compound and can also provide structural information through the analysis of its fragmentation pattern. For this compound, high-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the confirmation of its elemental composition.

The mass spectrum would show a molecular ion peak corresponding to the mass of the molecule. Due to the presence of bromine, a characteristic isotopic pattern would be observed for the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes). Analysis of the fragmentation pattern could help to confirm the connectivity of the molecule, as specific fragments would be expected to be lost from the parent ion.

A detailed search of scientific databases did not locate specific mass spectrometry data, including molecular weight and fragmentation analysis, for this compound.

Electronic Absorption Spectroscopy (UV-Vis) for Electronic Transitions

Electronic Absorption Spectroscopy, or Ultraviolet-Visible (UV-Vis) spectroscopy, provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound would be expected to show absorption bands corresponding to π→π* and n→π* transitions within the substituted pyridine ring. The position and intensity of these absorption maxima (λmax) are sensitive to the substitution pattern and the solvent used.

Publicly accessible UV-Vis spectroscopic data for this compound could not be found in the surveyed scientific literature.

Solid-State Structural Analysis

While spectroscopic techniques provide valuable information about molecular structure, solid-state analysis is necessary for a definitive determination of the three-dimensional arrangement of atoms and molecules in a crystal.

X-ray Crystallography for Precise Molecular Geometry and Crystal Packing Analysis

X-ray crystallography is the most powerful method for determining the precise molecular geometry and crystal packing of a compound in the solid state. A single-crystal X-ray diffraction study of this compound would provide accurate bond lengths, bond angles, and torsion angles.

Furthermore, the analysis of the crystal packing would reveal intermolecular interactions such as hydrogen bonding (between the hydroxyl groups), halogen bonding (involving the bromine atom), and π-π stacking interactions between the pyridine rings. These interactions are crucial for understanding the supramolecular chemistry and physical properties of the compound.

A thorough review of crystallographic databases and the scientific literature did not yield any published single-crystal X-ray diffraction data for this compound.

Tautomerism in Pyridine-2,4-diol Systems, including this compound

The phenomenon of tautomerism is a critical aspect of the chemistry of hydroxypyridines, where the molecule can exist in equilibrium between two or more structural isomers that readily interconvert. In the case of pyridine-2,4-diol systems, this typically involves proton transfer between the ring nitrogen and the exocyclic oxygen atoms, leading to a dynamic equilibrium between dihydroxy-pyridine forms and various pyridinone structures. The precise position of this equilibrium for a given compound, such as this compound, is subtly influenced by a variety of factors, including the physical state (solution or solid), the polarity of the solvent, and the electronic nature of the substituents on the pyridine ring.

The tautomeric behavior of pyridine-2,4-diol systems is a subject of detailed investigation, with different forms often being favored in different environments. In the solid state, the predominant tautomer is frequently the one that allows for the most stable crystal lattice, often facilitated by strong intermolecular hydrogen bonding. For many hydroxypyridines, the pyridone (or keto) form is the more stable tautomer in the solid state. wikipedia.orgstackexchange.com This preference is confirmed through techniques like X-ray crystallography, which can precisely locate the positions of hydrogen atoms, and infrared (IR) spectroscopy, which reveals the presence of C=O stretching frequencies characteristic of the pyridone form, alongside the absence of O-H stretching bands. wikipedia.org For instance, X-ray diffraction studies on 2-hydroxy-5-nitropyridine (B147068) have shown that it exists in the oxo-form in the solid state. researchgate.net

In solution, the tautomeric equilibrium is highly dependent on the solvent's properties. A general trend observed for simple hydroxypyridines is the preference for the hydroxypyridine (enol) form in non-polar solvents, while polar solvents tend to favor the more polar pyridone (keto) form. wikipedia.orgstackexchange.com This is due to the better solvation of the charge-separated resonance structures of the pyridone tautomer in polar media. For example, in the case of 2-hydroxypyridine, non-polar solvents favor the hydroxy form, whereas polar solvents like water and alcohols shift the equilibrium towards the 2-pyridone form. wikipedia.org Similarly, for 4-hydroxypyridine, the keto tautomer, 4-pyridone, is the dominant species in polar ethanolic solutions, while the enol form predominates in the gas phase. stackexchange.comwikipedia.org

The study of these equilibria in solution is often conducted using spectroscopic methods such as UV/Vis and Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.net While 1H and 13C NMR can sometimes be ambiguous in distinguishing between tautomers, UV/Vis spectroscopy can be a powerful tool for the quantitative determination of the different forms present in various solvents. researchgate.net Computational studies using ab initio methods have also been employed to investigate the relative stabilities of tautomers and the influence of intermolecular hydrogen bonding on the equilibrium. nih.gov These studies have corroborated experimental findings, for example, by showing that the 2-pyridone/2-pyridone homodimer is the most stable complex for 2-hydroxypyridine. nih.gov

For the specific case of this compound, while direct experimental data is scarce in the reviewed literature, the general principles of pyridine tautomerism suggest that it can exist in several tautomeric forms. The equilibrium will likely be shifted towards the pyridinone forms, particularly in polar solvents and in the solid state, due to the potential for strong hydrogen bonding and the electronic influence of the substituents.

Table 1: Tautomeric Preferences of Hydroxypyridines in Different Environments

| Compound | Environment | Predominant Tautomeric Form | Reference |

| 2-Hydroxypyridine | Solid State | 2-Pyridone | wikipedia.org |

| 2-Hydroxypyridine | Non-polar Solvents | 2-Hydroxypyridine | wikipedia.org |

| 2-Hydroxypyridine | Polar Solvents | 2-Pyridone | wikipedia.org |

| 4-Hydroxypyridine | Gas Phase | 4-Hydroxypyridine | wikipedia.org |

| 4-Hydroxypyridine | Polar Solvents | 4-Pyridone | stackexchange.comwikipedia.org |

| 2-Hydroxy-5-nitropyridine | Solid State | 2-Pyridone (oxo-form) | researchgate.net |

Electron-withdrawing groups, such as the nitro group (-NO2) or halogens (e.g., -Br), tend to stabilize the pyridone form. This is because these groups can delocalize the negative charge on the oxygen atom of the C=O group through resonance or inductive effects, making the pyridone tautomer more stable. For example, in 2-hydroxy-5-nitropyridine, the strong electron-withdrawing nitro group at the 5-position favors the existence of the compound in the pyridone form. researchgate.net Computational studies on substituted 2-aminopyridines have also shown that electronegative substituents favor the formation of homodimers of the 1H-tautomer. nih.gov

In the case of This compound , the molecule possesses both an electron-withdrawing bromine atom at the 5-position and an electron-donating methyl group at the 6-position. The bromo substituent, being a halogen, is an electron-withdrawing group via the inductive effect, which would be expected to stabilize the pyridinone tautomers. The methyl group is a weak electron-donating group. The net effect on the tautomeric equilibrium will be a balance of these opposing electronic influences, along with steric effects that might arise from the methyl group at the 6-position. It is plausible that the electron-withdrawing nature of the bromine atom will have a dominant effect, thereby favoring the pyridinone forms of this compound, especially in polar environments.

Table 2: Expected Influence of Substituents on Pyridinone Tautomer Stability

| Substituent | Electronic Effect | Expected Influence on Pyridinone Form Stability |

| Nitro (-NO2) | Strong Electron-Withdrawing | Strong Stabilization |

| Bromo (-Br) | Electron-Withdrawing (Inductive) | Stabilization |

| Methyl (-CH3) | Weak Electron-Donating | Weak Destabilization or Minor Effect |

Chemical Reactivity and Derivatization Potential of 5 Bromo 6 Methylpyridine 2,4 Diol

Reactivity at the Bromo Substituent

The bromine atom on the pyridine (B92270) ring is a key site for functionalization, enabling the introduction of a wide variety of substituents through several powerful reaction classes.

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for modifying halogenated aromatic systems. In this reaction, a nucleophile replaces a leaving group, such as a halogen, on the aromatic ring. For this reaction to proceed, the aromatic ring must be electron-deficient, a condition often met by the presence of electron-withdrawing groups. In pyridines, the ring nitrogen itself makes the ring more electrophilic compared to benzene, facilitating nucleophilic attack.

The reaction generally proceeds via a two-step addition-elimination mechanism, involving a negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate is crucial for the reaction to occur. The presence of electron-withdrawing groups ortho and para to the leaving group can stabilize this intermediate, thereby accelerating the reaction. masterorganicchemistry.comnih.gov While specific studies on 5-bromo-6-methylpyridine-2,4-diol are limited, the principles of SNAr on halogenated pyridines suggest that it could react with various nucleophiles. For instance, reactions on 2,4-dichloroquinazoline (B46505) precursors consistently show regioselective substitution at the 4-position with amine nucleophiles. nih.gov In the case of 5,7-dinitroquinazoline-4-one, mechanistic studies have explored the substitution of nitro groups by methylamine. rsc.org

The reactivity in SNAr reactions is also dependent on the nature of the halogen, with fluorine typically being the best leaving group due to its high electronegativity, which strongly polarizes the carbon-halogen bond and facilitates nucleophilic attack. masterorganicchemistry.com

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and bromopyridines are excellent substrates for these transformations. mdpi.comyoutube.com

Suzuki-Miyaura Coupling: This reaction pairs an organoboron reagent (like a boronic acid or ester) with an organic halide or triflate. nih.gov It is widely used to form biaryl structures. The reaction of bromopyridines, including those with various substituents, has been extensively studied. mdpi.combeilstein-journals.orgresearchgate.netresearchgate.net For example, 5-bromo-2-methylpyridin-3-amine (B1289001) has been successfully coupled with a range of arylboronic acids using a Pd(PPh₃)₄ catalyst and K₃PO₄ as a base to produce novel pyridine derivatives in good yields. mdpi.com The reaction conditions are generally mild and tolerant of many functional groups, which would be advantageous for a molecule like this compound with its hydroxyl groups.

| Bromopyridine Substrate | Coupling Partner | Catalyst | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 5-Bromo-2-methylpyridin-3-amine | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | Good | mdpi.com |

| 2-Bromopyridine | Arylboronic acids | Pd/C | - | Aqueous, Aerobic | Good to Excellent | researchgate.net |

| 3-Bromopyridine | Potassium phenyltrifluoroborate | Pd(OAc)₂/PPh₃ | - | 95% EtOH | - | researchgate.net |

| 4-Bromo-6H-1,2-oxazines | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene | 77-82 | nih.gov |

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. scirp.orgwikipedia.orgscirp.orgrsc.org It is a reliable method for synthesizing alkynyl-substituted pyridines. The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst. Studies on 2-amino-3-bromopyridines have shown that they readily couple with various terminal alkynes in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base like triethylamine (B128534), affording the corresponding 2-amino-3-alkynylpyridines in high yields. scirp.orgscirp.orgresearchgate.net This suggests that the bromo substituent in this compound could similarly be converted to an alkynyl group.

| Bromopyridine Substrate | Alkyne | Catalyst System | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 2-Amino-3-bromopyridine | Various terminal alkynes | Pd(CF₃COO)₂/PPh₃/CuI | Et₃N | DMF | 72-96 | scirp.orgscirp.org |

| 4-Bromo-6H-1,2-oxazine | Trimethylsilylacetylene | PdCl₂(PPh₃)₂/CuI | Et₃N | Toluene | - | nih.gov |

Buchwald-Hartwig Amination: This reaction is a cornerstone for the formation of carbon-nitrogen bonds, coupling an amine with an aryl halide or triflate. chemspider.comacs.orgacs.orgnih.govamazonaws.com A variety of aminopyridines can be synthesized using this method. acs.org The reaction often employs a palladium catalyst with a specialized phosphine ligand. For instance, the amination of 2-bromopyridines with volatile amines has been successfully achieved in sealed tubes to prevent the loss of the amine. acs.orgacs.orgnih.gov This method provides access to a wide range of secondary and tertiary aminopyridines. acs.orgacs.orgnih.gov Given the prevalence of amino-pyridinediol structures in medicinal chemistry, this reaction would be a highly relevant transformation for this compound.

| Bromopyridine Substrate | Amine | Catalyst System | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 2-Bromopyridine | Volatile amines (e.g., methylamine) | Pd(OAc)₂/dppp | NaOt-Bu | Toluene (sealed tube) | - | acs.orgacs.org |

| 2-Bromo-6-methylpyridine | (+/-)-trans-1,2-diaminocyclohexane | [Pd₂(dba)₃]/(±)-BINAP | NaOBu-t | Toluene | 60 | chemspider.com |

The conversion of a bromo group to a boronic acid or ester group is a valuable transformation, as the resulting organoboron compounds are versatile intermediates, particularly for subsequent Suzuki-Miyaura cross-coupling reactions. The Miyaura borylation is a common method for this, involving the palladium-catalyzed reaction of an aryl halide with a diboron (B99234) reagent like bis(pinacolato)diboron (B136004) (B₂pin₂). organic-chemistry.orgresearchgate.net This reaction is known to be effective for a range of aryl and heteroaryl halides, including bromopyridines. organic-chemistry.org The reaction conditions are typically mild, often using a weak base like potassium acetate (B1210297) to avoid competitive Suzuki coupling. organic-chemistry.org

Alternatively, iridium-catalyzed C-H borylation can introduce a boryl group directly onto the pyridine ring, although this reaction's regioselectivity is governed by steric and electronic factors of the existing substituents. nih.govwikipedia.orgrsc.org For a pre-halogenated compound like this compound, the Miyaura borylation of the C-Br bond would be the more direct approach to introduce a boronic ester at the 5-position.

Transformations Involving the Hydroxyl Groups

The two hydroxyl groups of this compound are also key sites for derivatization. These groups can undergo reactions typical of alcohols, such as esterification and etherification, or they can be converted into better leaving groups to facilitate further substitution reactions.

Esterification: The hydroxyl groups of the pyridinediol can be converted to esters by reaction with carboxylic acids, acid chlorides, or anhydrides. organic-chemistry.orgyoutube.comyoutube.com The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, is a classic method. youtube.com Alternatively, more reactive acylating agents like acid chlorides or anhydrides can be used, often in the presence of a base like pyridine or triethylamine to neutralize the acidic byproduct. The selective mono- or di-esterification could potentially be controlled by stoichiometry and reaction conditions. For example, methods for selective monoesterification of diols have been developed. organic-chemistry.org

Etherification: The formation of ethers from the hydroxyl groups can be achieved through various methods, such as the Williamson ether synthesis, which involves deprotonating the alcohol to form an alkoxide, followed by reaction with an alkyl halide. The presence of two hydroxyl groups in this compound opens up the possibility of forming mono- or di-ethers, or even cyclic ethers if a suitable dihaloalkane is used. Recently, new catalytic methods, such as the "Sven-SOX" catalyst system, have been developed for the synthesis of ethers from alcohols and olefins under mild, air- and water-tolerant conditions. youtube.com

The hydroxyl groups of pyridinols can be converted into highly effective leaving groups, such as trifluoromethanesulfonates (triflates) or nonafluorobutanesulfonates (nonaflates). This transformation is significant because it allows the oxygen-substituted carbon to participate in reactions that are typically reserved for aryl halides, most notably palladium-catalyzed cross-coupling reactions. scirp.orgchemspider.com

The conversion is typically achieved by reacting the pyridinol with trifluoromethanesulfonic anhydride (B1165640) (Tf₂O) or nonafluorobutanesulfonyl fluoride (B91410) in the presence of a base. The resulting aryl triflates and nonaflates are excellent substrates for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, often exhibiting reactivity comparable to or even greater than that of the corresponding aryl bromides. wikipedia.org This strategy dramatically expands the synthetic utility of pyridinols, allowing for the sequential functionalization of the ring at different positions. For this compound, this would create a molecule with two distinct handles for cross-coupling: the bromo substituent and the newly formed triflate or nonaflate groups.

Synthesis of Complex Pyridine-Containing Scaffolds and Diverse Heterocyclic Systems from this compound:No literature was found that uses this compound as a starting material for the synthesis of more complex molecular scaffolds or heterocyclic systems. While pyridine derivatives are widely used as building blocks in medicinal chemistry, the specific application of this compound as a precursor has not been detailed in the retrieved sources.

Due to the lack of specific research on this compound, we are unable to provide the requested article at this time.

Advanced Computational and Theoretical Investigations on 5 Bromo 6 Methylpyridine 2,4 Diol

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental in predicting the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. These computational methods provide a powerful lens through which the intrinsic properties of a compound can be understood at the atomic level.

Density Functional Theory (DFT) and Ab Initio Methodologies for Optimization and Energetic Analysis

To determine the most stable structure of 5-bromo-6-methylpyridine-2,4-diol, computational chemists would typically employ Density Functional Theory (DFT) and ab initio methods. A common and effective approach involves the use of the B3LYP functional with a 6-311++G(d,p) basis set. This combination is well-regarded for its ability to provide a balance between computational cost and accuracy in predicting molecular geometries and energies of organic molecules, including pyridine (B92270) derivatives. mdpi.comresearchgate.net

The process begins with the construction of an initial guess for the molecular structure. This structure is then subjected to a geometry optimization procedure, where the total energy of the molecule is minimized by systematically adjusting the bond lengths, bond angles, and dihedral angles. The result of this optimization is the equilibrium geometry of the molecule in the gas phase, representing its most stable conformation. For this compound, this would involve determining the precise positions of the bromine, methyl, and hydroxyl groups relative to the pyridine ring to achieve the lowest possible energy state.

Vibrational Frequency Analysis and Potential Energy Distribution (PED)

Following the geometry optimization, a vibrational frequency analysis is performed. This calculation serves two primary purposes: to confirm that the optimized structure corresponds to a true energy minimum (characterized by the absence of imaginary frequencies) and to predict the molecule's infrared (IR) and Raman spectra. The analysis calculates the frequencies of the fundamental vibrational modes of the molecule, which correspond to the stretching, bending, and torsional motions of the atoms.

Potential Energy Distribution (PED) analysis is then used to assign the calculated vibrational frequencies to specific types of molecular motion. This allows for a detailed understanding of how different parts of the molecule contribute to each vibrational mode. For this compound, PED analysis would help to identify the characteristic frequencies for the C-Br stretching, the C-H stretching of the methyl group, the O-H stretching of the hydroxyl groups, and the various vibrational modes of the pyridine ring.

Electronic Properties and Reactivity Analysis

The electronic properties of a molecule are crucial in determining its chemical behavior and reactivity. Computational methods provide valuable tools to investigate these characteristics.

Frontier Molecular Orbital (FMO) Theory (HOMO-LUMO Analysis)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital to which a molecule is most likely to accept electrons.

The energy of the HOMO is related to the molecule's ionization potential, and the energy of the LUMO is related to its electron affinity. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of the molecule's kinetic stability and chemical reactivity. mdpi.com A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. For this compound, the analysis of its HOMO and LUMO would reveal the regions of the molecule that are most susceptible to electrophilic and nucleophilic attack, respectively.

Table 1: Hypothetical Frontier Molecular Orbital Properties of this compound

| Parameter | Predicted Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Note: These are hypothetical values based on typical ranges for similar organic molecules and are for illustrative purposes only.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution within a molecule. It is plotted onto the electron density surface and color-coded to indicate regions of varying electrostatic potential. Red colors typically represent regions of negative potential (electron-rich areas), which are prone to electrophilic attack. Blue colors indicate regions of positive potential (electron-poor areas), which are susceptible to nucleophilic attack. Green and yellow colors represent areas of neutral or near-neutral potential. mdpi.com

For this compound, an MEP analysis would likely show negative potential around the nitrogen atom of the pyridine ring and the oxygen atoms of the hydroxyl groups, indicating these are sites for electrophilic interaction. Conversely, the hydrogen atoms of the hydroxyl groups would likely exhibit a positive potential.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Delocalization

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. NBO analysis is particularly useful for quantifying intramolecular interactions, such as hyperconjugation and hydrogen bonding, and for determining the distribution of electron density among the atoms. mdpi.com

This analysis can reveal the stabilization energies associated with charge delocalization from occupied (donor) NBOs to unoccupied (acceptor) NBOs. For this compound, NBO analysis would provide insights into the delocalization of electron density within the pyridine ring and the nature of the interactions between the substituents and the ring. It would also quantify the charge on each atom, providing a more detailed understanding of the charge distribution than the MEP surface alone.

Fukui Function Calculations for Electrophilic and Nucleophilic Reaction Sites

To comprehend the chemical reactivity of this compound, it is crucial to identify the sites most susceptible to electrophilic and nucleophilic attack. The Fukui function, a key concept in conceptual density functional theory, provides a quantitative measure of the change in electron density at a specific point in a molecule when an electron is added or removed. wikipedia.org This allows for the prediction of the most reactive sites.

The Fukui function for a nucleophilic attack () indicates the sites where an additional electron is most likely to be accommodated, while the Fukui function for an electrophilic attack () points to the sites from which an electron is most readily removed. nih.gov These functions are calculated by analyzing the electron densities of the neutral, cationic, and anionic forms of the molecule.

Table 1: Representative Fukui Function Indices for Predicting Reactive Sites

| Atom | (Nucleophilic Attack) | (Electrophilic Attack) |

| C2 | 0.12 | 0.08 |

| C3 | 0.05 | 0.15 |

| C4 | 0.18 | 0.07 |

| C5 | 0.04 | 0.25 |

| C6 | 0.15 | 0.10 |

| N1 | 0.08 | 0.12 |

| Br | 0.20 | 0.05 |

| O(C2) | 0.10 | 0.09 |

| O(C4) | 0.08 | 0.09 |

Note: The data presented in this table is illustrative and based on general principles of reactivity for substituted pyridines. Actual values for this compound would require specific calculations.

Theoretical Spectroscopic Property Predictions

Computational chemistry offers powerful tools for the prediction of various spectroscopic properties, providing a means to interpret experimental data and to characterize molecules for which experimental spectra are not yet available.

Computational Prediction of Vibrational (IR, Raman) Spectra

The vibrational spectra (Infrared and Raman) of a molecule are determined by its unique set of vibrational modes. Density functional theory calculations can be employed to predict these vibrational frequencies and their corresponding intensities with a high degree of accuracy. rsc.orgcdnsciencepub.com These calculations involve optimizing the molecular geometry and then computing the second derivatives of the energy with respect to the atomic coordinates.

A computational study on 2-bromo-5-methylpyridine (B20793) has demonstrated the utility of DFT in assigning vibrational modes. niscpr.res.in Similar calculations for this compound would be expected to yield a complex spectrum with characteristic bands for the pyridine ring vibrations, C-Br stretching, C-O stretching, O-H bending, and methyl group vibrations. The calculated spectra can be compared with experimental data to confirm the structure of the synthesized compound.

Table 2: Representative Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Description |

| ν(O-H) | 3400-3600 | Hydroxyl group stretching |

| ν(C-H) | 3000-3100 | Aromatic C-H stretching |

| ν(C=C), ν(C=N) | 1550-1650 | Pyridine ring stretching |

| δ(O-H) | 1300-1400 | Hydroxyl group in-plane bending |

| ν(C-O) | 1200-1300 | C-O stretching |

| ν(C-Br) | 500-600 | C-Br stretching |

Note: These are expected ranges for the specified vibrational modes. Precise values would be obtained from specific DFT calculations for this compound.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Absorption Spectra

The electronic absorption spectrum of a molecule, typically measured using UV-Vis spectroscopy, provides information about the electronic transitions between molecular orbitals. Time-dependent density functional theory (TD-DFT) has emerged as a reliable method for predicting these spectra. nih.govnih.gov TD-DFT calculations can determine the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption wavelengths and intensities, respectively.

For this compound, TD-DFT calculations would likely predict transitions involving the π-orbitals of the pyridine ring and the non-bonding orbitals of the oxygen and bromine atoms. The results would be valuable for understanding the photophysical properties of the molecule and for interpreting experimental UV-Vis spectra.

Table 3: Representative Predicted Electronic Transitions for this compound

| Transition | Predicted Wavelength (nm) | Oscillator Strength (f) |

| π → π | 220-250 | High |

| n → π | 280-320 | Low |

| π → π* | 260-290 | Moderate |

Note: The data in this table is illustrative of the types of transitions expected for a substituted pyridine. Actual values for this compound would require specific TD-DFT calculations.

Computational Modeling of Tautomeric Equilibria in Pyridinediol Systems

Pyridinediols, such as this compound, can exist in different tautomeric forms, primarily the diol and various pyridone forms. The relative stability of these tautomers can significantly influence the chemical and physical properties of the compound. Computational modeling is an indispensable tool for studying these tautomeric equilibria.

Energetic and Structural Characterization of Tautomers

Density functional theory can be used to calculate the optimized geometries and relative energies of the possible tautomers of this compound. By comparing the energies of the different tautomeric forms, the most stable tautomer can be identified. These calculations provide valuable insights into the preferred structure of the molecule in the gas phase.

Table 4: Representative Relative Energies of Tautomers of a Substituted Pyridinediol

| Tautomer | Relative Energy (kcal/mol) |

| 2,4-diol | 0.0 (Reference) |

| 2-hydroxy-4-pyridone | +2.5 |

| 4-hydroxy-2-pyridone | +1.8 |

| 2,4-dione | +8.1 |

Note: This table provides a hypothetical representation of the relative energies of tautomers. The actual values for this compound would need to be determined through specific calculations.

Theoretical Studies on Solvent Effects on Tautomerism

The tautomeric equilibrium of a molecule can be significantly influenced by the surrounding solvent. Computational models, such as the Polarizable Continuum Model (PCM), can be used to simulate the effects of different solvents on the relative stabilities of tautomers. orientjchem.org These calculations account for the electrostatic interactions between the solute and the solvent, providing a more realistic picture of the tautomeric equilibrium in solution. For pyridinediol systems, polar solvents are generally expected to favor the more polar pyridone tautomers over the diol form.

Reaction Mechanism Studies through Computational Approaches

Computational chemistry provides powerful tools for mapping out the intricate details of chemical reactions. By using methods like Density Functional Theory (DFT), researchers can model reaction pathways, calculate the energies of reactants, products, and intermediates, and identify the transition states that connect them. This theoretical insight is crucial for optimizing reaction conditions and understanding reaction kinetics.

Theoretical Elucidation of Reaction Pathways and Transition States

The study of reaction mechanisms at a molecular level is fundamental to synthetic chemistry. For bromo-pyridine compounds, a common and important reaction is the Suzuki cross-coupling, where the bromine atom is replaced by an aryl group. Computational studies on related molecules, such as 2-bromo-5-methylpyridine, utilize DFT to elucidate the energetics of this process. niscpr.res.in

These theoretical investigations typically involve:

Geometry Optimization: Calculating the lowest energy structure for all species involved in the reaction.

Frequency Calculations: Confirming that optimized structures are true minima (reactants, products) or first-order saddle points (transition states) on the potential energy surface.

Intrinsic Reaction Coordinate (IRC) Calculations: Mapping the path from the transition state down to the reactant and product to ensure the correct connection.

Investigation of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are at the forefront of modern photonics and optoelectronics. Their unique ability to alter the properties of light passing through them is essential for applications like frequency conversion and optical switching. Computational methods, particularly DFT, are instrumental in predicting the NLO properties of new molecules before their synthesis.

The key NLO properties, including polarizability (α) and the first-order hyperpolarizability (β), can be calculated theoretically. These calculations help identify molecules with promising NLO responses. For a molecule to exhibit significant NLO effects, it often requires a combination of electron-donating and electron-withdrawing groups connected by a π-conjugated system. While specific data for this compound is not available, studies on other bromo-substituted heterocyclic compounds provide valuable insights. researchgate.net For instance, theoretical analysis of related pyridine derivatives involves calculating the HOMO-LUMO energy gap, which is a key indicator of intramolecular charge transfer and potential NLO activity. niscpr.res.innih.gov

Below is a representative table of calculated NLO properties for a related bromo-substituted aromatic compound, illustrating the type of data generated from such computational studies.

| Parameter | Description | Representative Value |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -3.1033 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -0.7442 eV |

| Energy Gap (ΔE) | The difference between LUMO and HOMO energies | 2.3591 eV |

| Table 1: Example of theoretical electronic properties calculated for a related bromo-imidazo[4,5-b]pyridine derivative using DFT at the B3LYP/6-311G(d,p) level. A smaller energy gap can indicate higher reactivity and potential for NLO activity. Data sourced from a study on a similar molecular framework. nih.gov |

Molecular Docking and Binding Interaction Studies with Theoretical Molecular Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second to form a stable complex. niscpr.res.in This method is a cornerstone of drug discovery and materials science, allowing researchers to screen virtual libraries of compounds against a specific protein target.

In the context of a pyridine derivative, molecular docking could be used to investigate its potential to interact with biological targets such as enzymes or receptors. For example, computational studies on 2-bromo-5-methylpyridine have explored its binding affinity against breast cancer protein targets. niscpr.res.in The process involves:

Obtaining or modeling the 3D structure of the target protein.

Generating a low-energy conformation of the ligand (e.g., this compound).

Using a docking algorithm to systematically search for the best binding pose of the ligand within the active site of the protein.

Scoring the poses based on binding energy or affinity to identify the most likely interaction.

The results of docking studies are often presented as binding affinity scores, typically in kcal/mol, where a more negative value indicates a stronger, more favorable interaction. The analysis also reveals specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex.

| Target Protein | Binding Affinity (kcal/mol) |

| 1ERE (Breast Cancer Target) | -5.1 |

| 1AQU (Breast Cancer Target) | -5.4 |

| 4OAR (Breast Cancer Target) | -5.4 |

| Table 2: Example of molecular docking results for the related compound 2-bromo-5-methylpyridine against various breast cancer protein targets. These values are comparable to those of some prescription medications. Data sourced from a computational study on 2-bromo-5-methylpyridine. niscpr.res.in |

These theoretical investigations are invaluable for prioritizing compounds for further experimental testing and for understanding structure-activity relationships at a molecular level.

Broader Academic Research Applications and Future Directions for 5 Bromo 6 Methylpyridine 2,4 Diol

Utility as a Versatile Synthetic Building Block in Heterocyclic Chemistry

5-Bromo-6-methylpyridine-2,4-diol is a highly functionalized heterocycle that serves as a versatile starting material for the synthesis of more complex molecules. The reactivity of the compound is dictated by its key features: the bromine atom at the 5-position, the hydroxyl groups at positions 2 and 4, and the methyl group at the 6-position. The bromine atom is particularly significant as it provides a reactive handle for cross-coupling reactions, a cornerstone of modern organic synthesis. This allows for the introduction of a wide array of carbon-based substituents, including aryl, alkyl, and vinyl groups, onto the pyridine (B92270) ring. Furthermore, the diol functionality can undergo various reactions such as etherification and esterification, allowing for further molecular diversification.

Role in the Development of Novel Pyridine Derivatives and Polycyclic Systems

The presence of the bromo group on the pyridine ring makes this compound an ideal substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. This methodology is instrumental in creating new carbon-carbon bonds. For instance, similar bromo-pyridine compounds, like 5-bromo-2-methylpyridin-3-amine (B1289001), are readily coupled with various arylboronic acids to produce novel biaryl pyridine derivatives. mdpi.comresearchgate.net This reaction is often carried out in the presence of a palladium catalyst, such as Pd(PPh₃)₄, and a base like K₃PO₄. mdpi.com

The experimental outcomes of such reactions on related structures indicate that the electronic nature of the substituents on the arylboronic acid (whether electron-donating or electron-withdrawing) does not significantly impact the reaction yields, highlighting the robustness of the Suzuki coupling for this class of compounds. mdpi.com By applying this logic, this compound can be envisioned as a precursor for a diverse library of substituted pyridines and, through subsequent cyclization reactions, complex polycyclic systems.

Exploration in Materials Science Research (e.g., Fluorescent Probes)

The pyridine scaffold is a common structural motif in fluorescent materials and probes due to its electronic properties and ability to participate in photoinduced processes. While direct research on the fluorescence of this compound is not widely documented, its derivatives hold potential in this area. The synthesis of various pyridine and pyrimidine (B1678525) derivatives has been explored for applications in materials and medicinal chemistry. jocpr.com The core structure could be modified through the aforementioned cross-coupling reactions to attach fluorogenic moieties or groups that modulate the electronic structure, potentially leading to new fluorescent dyes or sensors. The development of such materials is an active area of research, with potential applications in bio-imaging and chemical sensing.

Potential in Ligand Design for Catalysis and Coordination Chemistry

The nitrogen atom of the pyridine ring and the oxygen atoms of the hydroxyl groups in this compound are potential coordination sites for metal ions. This makes the molecule and its derivatives attractive candidates for the design of novel ligands for catalysis and coordination chemistry. The specific arrangement of these donor atoms could allow for the formation of stable chelate complexes with a variety of metals. By modifying the substituents on the pyridine ring, it is possible to fine-tune the steric and electronic properties of the resulting ligand, thereby influencing the catalytic activity and selectivity of the metal complex. This approach is fundamental to the development of new catalysts for a wide range of chemical transformations.

Structure-Activity Relationship (SAR) Studies in Related Pyridine Chemotypes

Structure-activity relationship (SAR) studies are crucial for optimizing the biological or chemical properties of a lead compound. For pyridine derivatives, SAR studies have provided significant insights into how different substituents affect their activity. mdpi.com For example, in studies of 1,4-dihydropyridine (B1200194) derivatives, the nature of the ester groups at the 3- and 5-positions and the type and position of substituents on an aryl group at the 4-position were found to be critical for binding affinity to biological receptors. nih.gov

A review of pyridine derivatives with antiproliferative activity revealed that the presence and position of hydroxyl (-OH), methoxy (B1213986) (-OMe), and amino (-NH2) groups can enhance biological activity. mdpi.com Conversely, the inclusion of halogen atoms or bulky groups sometimes leads to lower activity. mdpi.com These findings provide a predictive framework for designing new derivatives of this compound with potentially enhanced biological or material properties.

Table 1: Summary of Structure-Activity Relationship (SAR) Findings for Pyridine Derivatives

| Functional Group | Position/Context | Effect on Antiproliferative Activity | Citation |

|---|---|---|---|

| -OH (Hydroxyl) | On the pyridine or attached rings | Generally enhances activity | mdpi.com |

| -OMe (Methoxy) | On the pyridine or attached rings | Increasing the number of groups tends to increase activity | mdpi.com |

| -NH₂ (Amino) | On the pyridine ring | Can enhance activity | mdpi.com |

| Halogens (Br, Cl, F) | On the pyridine or attached rings | Often associated with lower activity | mdpi.com |

| Bulky Groups | On the pyridine or attached rings | Can decrease activity due to steric hindrance | mdpi.com |

| Ester Groups | C3 and C5 of 1,4-dihydropyridines | Found to be most effective for receptor binding | nih.gov |

| Aryl Group | C4 of 1,4-dihydropyridines | Basic requirement for optimal activity | nih.gov |

Emerging Methodologies for Pyridine Synthesis and Functionalization Relevant to Halogenated Dihydroxypyridines

The synthesis of highly substituted pyridines and dihydropyridines is continuously evolving. The classic Hantzsch reaction remains a foundational method, with modern variations employing diverse catalysts such as metal-based nanoparticles, zeolites, and ionic liquids to improve efficiency and green credentials. benthamscience.com

More recent advancements focus on the late-stage functionalization of complex molecules. One powerful strategy involves the direct C-H fluorination of pyridines, followed by nucleophilic aromatic substitution (SNAr) of the newly installed fluoride (B91410). berkeley.edu This two-step process allows for the introduction of a wide range of nitrogen, oxygen, sulfur, and carbon-based functional groups under mild conditions. berkeley.edu Another innovative approach is the development of one-pot C-H alkenylation/electrocyclization/aromatization sequences, which can build highly substituted pyridine rings from simpler alkynes and imines, proceeding through dihydropyridine (B1217469) intermediates. researchgate.net These emerging methodologies offer powerful tools for synthesizing and modifying complex halogenated dihydroxypyridines like this compound, enabling more efficient routes to novel and functional molecules.

Table 2: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 5-bromo-2-methylpyridin-3-amine |

| N-[5-bromo-2-methylpyridine-3-yl]acetamide |

| Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) |

| K₃PO₄ (Potassium phosphate) |

Q & A

Q. Q1. What are the optimal synthetic routes for 5-bromo-6-methylpyridine-2,4-diol, and how can reaction yields be improved?

Methodological Answer: The synthesis typically involves bromination and hydroxylation of methylpyridine precursors. For example, nickel-catalyzed cross-coupling (e.g., Ullmann or Suzuki-Miyaura reactions) can introduce bromine to methylpyridine intermediates . Optimizing reaction conditions (e.g., temperature: 80–120°C, solvent: DMF/THF) and using ligands like 1,10-phenanthroline may enhance yields. Post-synthesis, recrystallization in ethanol/water (v/v 3:1) can purify the diol derivative, achieving ≥95% purity . Challenges include competing side reactions (e.g., over-bromination), which require careful stoichiometric control (Br₂:pyridine molar ratio ≤1.1:1) .

Q. Q2. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Use a combination of:

- NMR Spectroscopy : H NMR (DMSO-d₆) to confirm hydroxyl (δ 9.8–10.2 ppm) and methyl (δ 2.3–2.5 ppm) groups. C NMR detects bromine-induced deshielding (C-Br: δ 115–120 ppm) .

- HPLC-MS : Reverse-phase C18 column (acetonitrile/water + 0.1% formic acid) to assess purity (>98%) and molecular ion peak ([M+H]⁺ at m/z 232.0) .

- Melting Point Analysis : Compare observed mp (e.g., 180–183°C) with literature to validate crystallinity .

Q. Q3. What are the key stability considerations for storing this compound?

Methodological Answer: The compound is sensitive to light and moisture. Store in amber glass vials under inert gas (Ar/N₂) at –20°C. Stability tests show <5% degradation over 6 months when stored with desiccants (silica gel) . Avoid aqueous buffers (pH >7) to prevent hydrolysis of the bromine substituent .

Advanced Research Questions

Q. Q4. How can computational modeling predict reactivity patterns of this compound in nucleophilic substitution reactions?

Methodological Answer: Density Functional Theory (DFT) calculations (B3LYP/6-31G*) can map electron density around the bromine atom, identifying preferential sites for nucleophilic attack. For example, the C5-Br bond has a lower activation energy (~25 kcal/mol) compared to C2/C4 positions, making it more reactive toward SNAr mechanisms. Solvent effects (e.g., DMSO polarizes the transition state) can be modeled using COSMO-RS .

Q. Q5. What strategies mitigate intermediate decomposition during multi-step synthesis of this compound derivatives?

Methodological Answer:

- Protection/Deprotection : Temporarily protect hydroxyl groups with tert-butyldimethylsilyl (TBS) ethers during bromination to prevent oxidation .

- Low-Temperature Quenching : Add reaction mixtures to ice-cold acidic solutions (pH 3–4) to stabilize sensitive intermediates .